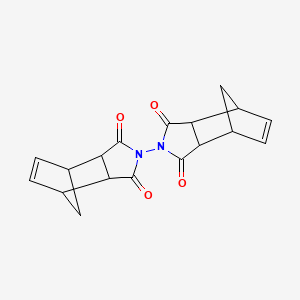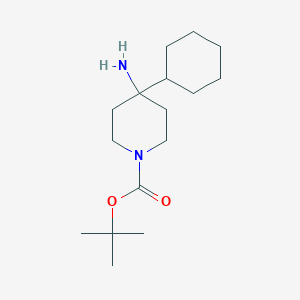
Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate, also known as TAPC, is a chemical compound that has been widely used in scientific research. It is a piperidine derivative that has shown promise in various applications, including drug discovery, neuroscience, and biochemistry.
Mechanism of Action
Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate is believed to act as a positive allosteric modulator of ion channels and receptors. It binds to a site on the channel or receptor that is distinct from the agonist or antagonist binding site, causing a conformational change that enhances the activity of the channel or receptor. The exact mechanism of action of this compound is still being studied, and more research is needed to fully understand its effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to enhance the activity of NMDA receptors, leading to increased synaptic plasticity and improved learning and memory in animal models. This compound has also been shown to have analgesic effects, possibly through modulation of GABA receptors. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of using Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate in lab experiments is its specificity for certain ion channels and receptors. This allows researchers to study the effects of these channels and receptors in a more targeted manner. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
However, there are also limitations to using this compound in lab experiments. One limitation is that it may not accurately reflect the effects of endogenous modulators of ion channels and receptors. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate. One area of interest is the development of this compound-based therapeutics for neurological and inflammatory disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various ion channels and receptors. Finally, this compound could be used as a tool to study the role of ion channels and receptors in various physiological processes, such as learning and memory, pain perception, and inflammation.
Conclusion
This compound is a promising chemical compound that has been widely used in scientific research. Its specificity for certain ion channels and receptors makes it a valuable tool for studying the effects of these channels and receptors in a more targeted manner. While there are limitations to using this compound in lab experiments, its potential applications in drug discovery, neuroscience, and biochemistry make it an exciting area of research with many future directions.
Scientific Research Applications
Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate has been widely used in scientific research, particularly in the areas of drug discovery, neuroscience, and biochemistry. It has been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and GABA receptors. This compound has also been used as a tool to study the role of ion channels in neuronal excitability and synaptic transmission.
properties
IUPAC Name |
tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-11-9-16(17,10-12-18)13-7-5-4-6-8-13/h13H,4-12,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDZBEMASAYECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-3-(tert-butyl)-4-(2-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3327579.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid)](/img/structure/B3327586.png)
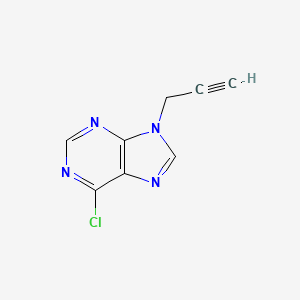
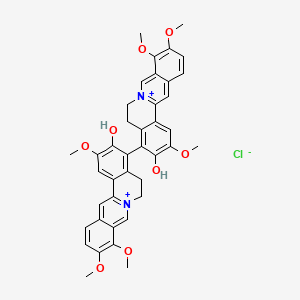
![(2S)-2-[(4S)-2-oxo-4-propan-2-ylpyrrolidin-1-yl]butanamide](/img/structure/B3327619.png)
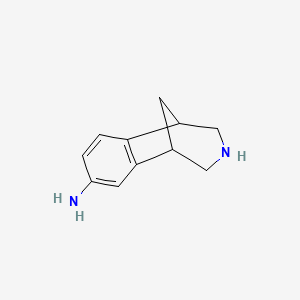
![7-Bromo-3,3-dibutyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3327628.png)
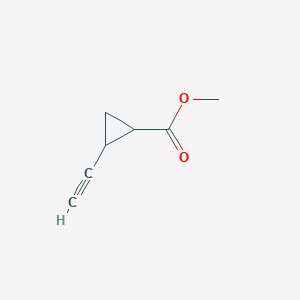


![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B3327657.png)

![Spiro[4.5]decan-8-amine](/img/structure/B3327668.png)
